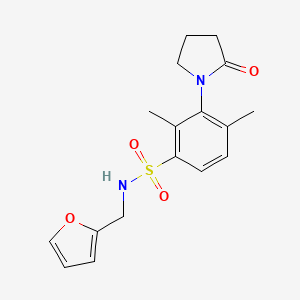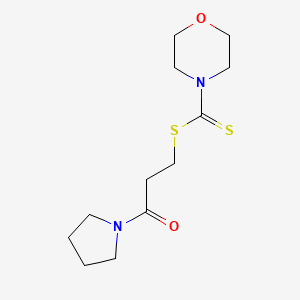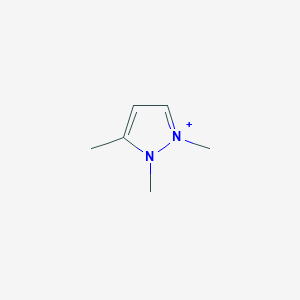![molecular formula C15H21NOS B12481294 3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B12481294.png)
3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol is a compound that combines the structural features of adamantane and thiophene. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromaticity and electronic properties. The combination of these two moieties in a single molecule offers unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the catalytic hydrogenation of dicyclopentadiene or the rearrangement of tricyclo[3.3.1.13,7]decane derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated adamantane derivative.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction, where thiophen-2-ylmethylamine reacts with an appropriate adamantane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol can undergo various types of chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The adamantane core provides stability and rigidity, while the thiophene moiety offers electronic properties that can influence the compound’s interaction with biological targets . The hydroxyl and amino groups can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-adamantanol: Similar structure but lacks the thiophene moiety.
Thiophen-2-ylmethylamine: Contains the thiophene moiety but lacks the adamantane core.
1-Adamantylamine: Contains the adamantane core but lacks the thiophene moiety.
Uniqueness
3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol is unique due to the combination of the adamantane core and the thiophene moiety in a single molecule. This combination offers a unique set of chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H21NOS |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylamino)adamantan-1-ol |
InChI |
InChI=1S/C15H21NOS/c17-15-7-11-4-12(8-15)6-14(5-11,10-15)16-9-13-2-1-3-18-13/h1-3,11-12,16-17H,4-10H2 |
InChI Key |
WBYKKWHAZQXORB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B12481219.png)
![ethyl 8-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B12481220.png)
![2-methyl-N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B12481224.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12481225.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12481239.png)


![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine](/img/structure/B12481257.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481258.png)
![N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide](/img/structure/B12481264.png)
![6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12481293.png)
![N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12481301.png)

![6-methyl-4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)-2H-chromen-2-one](/img/structure/B12481315.png)
